28-Homobrassinolide
Overview
Description
28-Homobrassinolide is a plant hormone from a class of polyhydroxysteroids. It has been shown to have a protective role in plants under various stress situations, showing significant improvement of plant growth, water uptake, photosynthesis, and yield . It is also a phytosteroid and can be used for the research of cholesterol and glucose homeostasis .
Scientific Research Applications
Oxidative Stress Alleviation in Plants
28-Homobrassinolide has been shown to alleviate oxidative stress in maize plants under salt stress. It enhances the activities of antioxidative enzymes such as superoxide dismutase, guaiacol peroxidase, catalase, glutathione reductase, and ascorbate peroxidase, while reducing lipid peroxidation and increasing protein concentration (Arora, Bhardwaj, Sharma, & Arora, 2008). Similar effects were observed in maize seedlings under salinity stress, where 28-homobrassinolide reduced oxidative damage and enhanced growth (Arora, Bhardwaj, Sharma, & Arora, 2008).
Enhancing Plant Growth and Photosynthesis
In cucumber seedlings, 28-homobrassinolide improved growth, photosynthesis, and the antioxidant system under chilling stress, suggesting its protective mechanism against such stress (Fariduddin, Yusuf, Chalkoo, Hayat, & Ahmad, 2011). It also positively impacted the photosynthesis, nitrogen metabolism, and seed yield in Vigna radiata (L.) Wilczek, showing increased activities of nitrate reductase and carbonic anhydrase, among others (Fariduddin, Ahmad, & Hayat, 2004).
Stress Regulation in Various Plant Species
28-Homobrassinolide plays a significant role in regulating growth and antioxidant enzyme activities in plants under various stress conditions. For instance, in Raphanus sativus L., it mitigated cadmium stress by enhancing the activities of antioxidant enzymes and promoting growth (Sharma, Pati, & Bhardwaj, 2010). It also ameliorated Mn toxicity in Brassica juncea L. by influencing protein content and antioxidative enzyme activities (Bhardwaj, Sharma, Arora, & Arora, 2011).
Enhancing Yield in Agricultural Crops
28-Homobrassinolide significantly increased yields in various crops like wheat, rice, groundnut, mustard, potato, and cotton. This enhancement was observed across different concentrations and stages of plant growth, highlighting its potential in agricultural productivity (Ramraj et al., 1997).
Therapeutic Applications in Medicine
In a medical context, 28-homobrassinolide showed potential as a therapeutic agent in leukemia cells by inhibiting leukotriene synthesis, which could have implications for treatments involving leukotriene pathways (He, Liu, Huang, & Liu, 2018).
properties
IUPAC Name |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25+,26+,28+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIKODJJEORHMZ-NNPZUXBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315552 | |
Record name | 28-Homobrassinolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
28-Homobrassinolide | |
CAS RN |
82373-95-3, 74174-44-0 | |
Record name | 28-Homobrassinolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82373-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homobrassinolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074174440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28-Homobrassinolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082373953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28-Homobrassinolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28-HOMOBRASSINOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P301F2094N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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